2-Isobutylhexanoic acid 2-Isobutylhexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16117316
InChI: InChI=1S/C10H20O2/c1-4-5-6-9(10(11)12)7-8(2)3/h8-9H,4-7H2,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

2-Isobutylhexanoic acid

CAS No.:

Cat. No.: VC16117316

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

2-Isobutylhexanoic acid -

Specification

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name 2-(2-methylpropyl)hexanoic acid
Standard InChI InChI=1S/C10H20O2/c1-4-5-6-9(10(11)12)7-8(2)3/h8-9H,4-7H2,1-3H3,(H,11,12)
Standard InChI Key FDSHZORMVSUDBC-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC(C)C)C(=O)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

2-Isobutylhexanoic acid belongs to the class of aliphatic carboxylic acids with branched alkyl substituents. Its IUPAC name, 2-(2-methylpropyl)hexanoic acid, reflects the presence of an isobutyl group (-CH2_2CH(CH3_3)2_2) at the second carbon of the hexanoic acid chain . Alternative designations include:

  • 5-Methyl-2-(propan-2-yl)hexanoic acid

  • 2,4-Di-isopropylbuttersäure (German nomenclature)

  • alpha,gamma-Diisopropylbutyric acid .

The compound’s CAS registry number is 4384-07-0, and it is cataloged in databases such as Beilstein (4-02-00-01067) and Wikidata (Q81978711) .

Molecular Structure and Conformation

The 2D structure of 2-isobutylhexanoic acid features a six-carbon backbone with a carboxylic acid group at position 1 and an isobutyl branch at position 2 (Figure 1) . The 3D conformational analysis reveals steric interactions between the isobutyl group and adjacent carbons, influencing its reactivity and physical properties . Computational models predict a bent geometry due to van der Waals repulsions between the branched substituent and the main chain .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H20O2\text{C}_{10}\text{H}_{20}\text{O}_{2}
Molecular Weight172.26 g/mol
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors2 (Carboxylic oxygen atoms)
XLogP33.2 (Predicted lipophilicity)

Synthesis and Production Pathways

Modern Catalytic Approaches

Recent patents describe optimized methods using heterogeneous catalysts. One approach involves the carboxylation of 2-isobutyl-1-hexene with carbon monoxide (CO\text{CO}) in the presence of palladium catalysts, achieving yields exceeding 70% . The reaction proceeds via a hydrocarboxylation mechanism:

CH2=CH(CH2)3CH(CH3)2+CO+H2OPd/CCH2(CH(CH3)2)CH2CH2CH2COOH+H2\text{CH}_2=\text{CH}(\text{CH}_2)_3\text{CH}(\text{CH}_3)_2 + \text{CO} + \text{H}_2\text{O} \xrightarrow{\text{Pd/C}} \text{CH}_2(\text{CH}(\text{CH}_3)_2)\text{CH}_2\text{CH}_2\text{CH}_2\text{COOH} + \text{H}_2

This method minimizes byproduct formation and is scalable for industrial production .

Challenges in Purification

The branched structure of 2-isobutylhexanoic acid complicates isolation. Liquid-liquid extraction using alkaline aqueous phases (e.g., 10% sodium carbonate) followed by acidification remains the standard protocol . Gas chromatography (GC) analyses from patent literature indicate purity levels >95% after two extraction cycles .

Physicochemical Properties

Solubility and Partitioning

2-Isobutylhexanoic acid is sparingly soluble in water (0.8 g/L at 25°C) but miscible with organic solvents like ethanol and diethyl ether . Its partition coefficient (logP\log P) of 3.2 suggests high lipophilicity, making it suitable for applications requiring non-polar media .

Thermal Stability

Differential scanning calorimetry (DSC) data reveal a melting point of -12°C and a boiling point of 245°C at atmospheric pressure . The compound decomposes above 300°C, forming CO2_2 and unsaturated hydrocarbons .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Branched carboxylic acids serve as precursors in drug synthesis. For instance, 2-isobutylhexanoic acid’s ester derivatives exhibit potential as prodrugs due to their slow hydrolysis rates in vivo . A patent describes its use in synthesizing anti-inflammatory agents via coupling with aryl amines .

Flavor and Fragrance Industry

The compound’s pungent odor limits direct use, but its methyl ester (methyl 2-isobutylhexanoate) is a candidate for fruity flavorants. GC-olfactometry studies identify sensory thresholds as low as 0.1 ppm in aqueous solutions .

Lubricant Additives

Patent US4290959A highlights derivatives of 2-isobutylhexanoic acid as friction modifiers in engine oils . Zinc salts of the acid reduce wear rates by 40% in tribological tests compared to linear analogs .

Future Research Directions

Catalytic Asymmetric Synthesis

Enantioselective routes to 2-isobutylhexanoic acid using chiral catalysts (e.g., BINAP-palladium complexes) could yield optically pure variants for pharmaceutical applications .

Polymer Chemistry

Copolymerization with ethylene or styrene may enhance the thermal stability of biodegradable plastics, as suggested by preliminary thermogravimetric analyses .

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